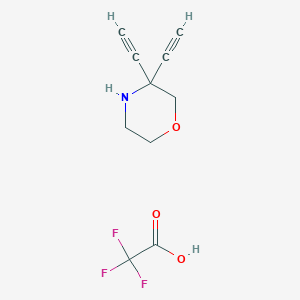
3,3-Diethynylmorpholine; trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethynylmorpholine; trifluoroacetic acid: is a chemical compound with the following properties:
IUPAC Name: 3,3-diethynylmorpholine 2,2,2-trifluoroacetate
CAS Number: 2613385-76-3
Molecular Weight: 249.19 g/mol
Métodos De Preparación
Synthetic Routes:: The synthetic route for 3,3-diethynylmorpholine involves the reaction of morpholine with acetylene in the presence of a suitable catalyst. The reaction proceeds via alkyne addition to the morpholine ring.
Reaction Conditions::Reagents: Morpholine, acetylene
Catalyst: Typically a metal-catalyzed system (e.g., palladium or copper)
Solvent: Organic solvents (e.g., tetrahydrofuran, dichloromethane)
Temperature: Room temperature to mild heating
Industrial Production:: While there isn’t extensive industrial-scale production of this compound, it is synthesized in research laboratories for specific applications.
Análisis De Reacciones Químicas
3,3-Diethynylmorpholine can undergo various reactions:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the alkyne group can yield the corresponding alkene.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products: Aldehydes, carboxylic acids, and substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
3,3-Diethynylmorpholine finds applications in:
Chemistry: As a building block for organic synthesis and functionalization.
Biology: Used in bioconjugation and labeling studies.
Medicine: Investigated for potential drug development due to its unique structure.
Industry: Limited applications in specialty chemicals.
Mecanismo De Acción
The exact mechanism of action is context-dependent. its alkyne functionality allows for click chemistry reactions, making it useful for bioorthogonal labeling and drug conjugation.
Comparación Con Compuestos Similares
While 3,3-Diethynylmorpholine is relatively unique due to its specific alkyne substitution pattern, similar compounds include:
- Ethynylmorpholine
- Propargylmorpholine
Propiedades
Fórmula molecular |
C10H10F3NO3 |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
3,3-diethynylmorpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h1-2,9H,5-7H2;(H,6,7) |
Clave InChI |
DSYZDTXQHCYWHN-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(COCCN1)C#C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-1,7-dimethyl-1H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13515149.png)
![2-[3-(Aminomethyl)oxolan-3-yl]acetic acid](/img/structure/B13515171.png)
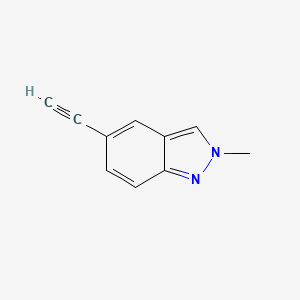
![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)
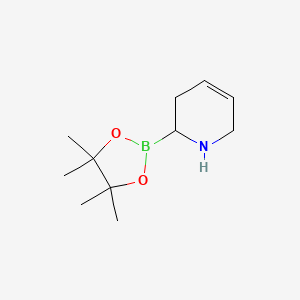


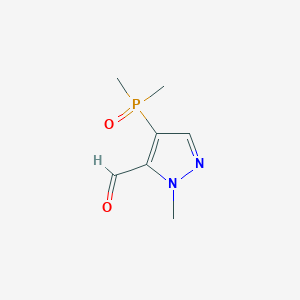
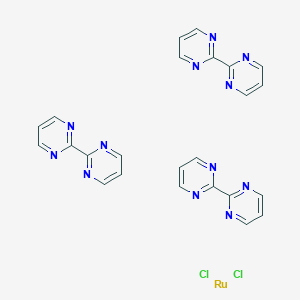
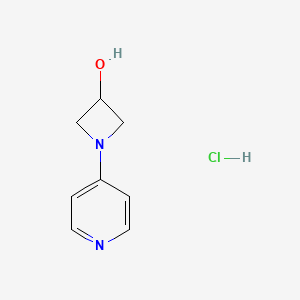

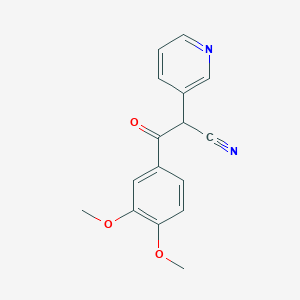
![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)

